molecular formula C23H16ClNO4 B12218426 4-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione

4-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B12218426
M. Wt: 405.8 g/mol
InChI Key: QAOULGZMPLTKAI-UHFFFAOYSA-N
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Description

4-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzoxazepine ring fused with phenyl and chlorophenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis process and verifying the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione is unique due to its specific benzoxazepine structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H16ClNO4

Molecular Weight

405.8 g/mol

IUPAC Name

4-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C23H16ClNO4/c24-17-12-10-15(11-13-17)19(26)14-25-22(27)18-8-4-5-9-20(18)29-21(23(25)28)16-6-2-1-3-7-16/h1-13,21H,14H2

InChI Key

QAOULGZMPLTKAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N(C(=O)C3=CC=CC=C3O2)CC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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